The compound identified as Unii-H5khp6OQ62 corresponds to Betrixaban maleate, a novel anticoagulant agent primarily developed for the prevention of venous thromboembolism in adult patients. Betrixaban functions as a selective and reversible inhibitor of Factor Xa, a crucial component in the coagulation cascade. This compound is notable for its oral bioavailability and extended half-life, making it advantageous for clinical applications in anticoagulation therapy.
Betrixaban maleate was synthesized and developed by Portola Pharmaceuticals and has undergone various clinical trials to assess its efficacy and safety profile. The compound is derived from a series of chemical modifications to enhance its pharmacological properties, particularly concerning its anticoagulant activity.
Betrixaban maleate is classified as a direct oral anticoagulant (DOAC) and specifically falls under the category of Factor Xa inhibitors. This classification is significant as it differentiates Betrixaban from traditional anticoagulants like warfarin, which require frequent monitoring and dose adjustments.
The synthesis of Betrixaban maleate involves a multistep synthetic route designed to produce the compound with high purity and yield. The process typically includes the following stages:
While specific proprietary details about the synthesis conditions are not fully disclosed in public literature, general practices in the synthesis include:
The molecular formula for Betrixaban maleate is , with a molecular weight of approximately 708.5 g/mol. The IUPAC name is:
The structural representation can be described using various notations:
These notations provide insight into the connectivity and stereochemistry of the molecule.
Betrixaban undergoes several types of chemical reactions relevant to its synthesis and degradation:
Common reagents involved in these reactions include:
The products formed are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structure and purity.
Betrixaban exerts its anticoagulant effect by selectively inhibiting Factor Xa, an enzyme critical for converting prothrombin into thrombin in the coagulation cascade. This inhibition disrupts fibrin clot formation, thereby reducing the risk of thrombotic events.
The mechanism involves:
Relevant analyses include stability studies under various environmental conditions to ensure efficacy throughout its shelf life.
Betrixaban maleate is primarily used in clinical settings for:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: